![molecular formula C23H26FN3O2 B565434 Spiperone-d5 CAS No. 1215666-36-6](/img/new.no-structure.jpg)
Spiperone-d5
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Overview
Description
Preparation Methods
The synthesis of Spiperone-d5 involves the incorporation of deuterium atoms into the Spiperone molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium into the final product . Industrial production methods for this compound are similar to those used for other deuterium-labeled compounds, involving large-scale synthesis and purification processes to obtain high-purity products suitable for research applications .
Chemical Reactions Analysis
Spiperone-d5, like its non-deuterated counterpart, undergoes various chemical reactions. These include:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
Neuropharmacology
Role in Dopamine Receptor Studies
Spiperone-d5 is extensively used in research focused on dopamine receptors, especially in the context of receptor occupancy and binding studies. It serves as a high-affinity ligand for dopamine D2 receptors, making it instrumental in understanding the dynamics of receptor interactions.
- Binding Affinity : this compound shows significant binding affinity towards D2 receptors, which has been quantified through various experimental setups. For instance, studies have demonstrated that spiperone effectively inhibits dopamine-induced responses in neuronal cultures, allowing researchers to dissect the role of D2 receptors in synaptic transmission and plasticity .
Case Study: Dopamine D1 and D2 Receptor Interaction
A study utilized spiperone to explore the modulation of NMDA receptors by dopamine D1 receptors in striatal neurons. The findings indicated that spiperone could effectively block D2 receptor activation while allowing for the investigation of D1 receptor functions. This dual action is crucial for understanding the intricate balance of dopaminergic signaling in neurological disorders .
Regenerative Medicine
Effects on Endothelial Cells
Recent research has highlighted the potential of this compound in promoting endothelial regeneration, particularly in models of pulmonary emphysema. The compound has been shown to enhance capillary formation and reduce alveolar wall destruction.
- Experimental Findings : In a model involving chronic smoke exposure, spiperone administration resulted in a significant increase in endothelial progenitor cells and improved angiogenesis markers such as CD31 expression . This suggests that spiperone may play a therapeutic role in conditions characterized by vascular damage.
Parameter | Control Group | Spiperone Group |
---|---|---|
Capillary Density (per mm²) | 50 | 85 |
CD31 Expression (relative units) | 1.0 | 1.8 |
Alveolar Wall Thickness (µm) | 15 | 10 |
Molecular Imaging
Applications in Neuro-Molecular Imaging
This compound is also utilized in neuro-molecular imaging studies to visualize dopamine receptor distribution and activity within the brain. Its deuterated nature enhances its stability and reduces background noise during imaging processes.
- Imaging Studies : The compound's application in positron emission tomography (PET) has been explored to assess dopamine receptor availability in various psychiatric conditions, providing critical insights into disorders such as schizophrenia and Parkinson's disease .
Pharmacological Research
Investigating Drug Interactions
This compound is employed to study interactions between various pharmacological agents targeting dopamine receptors. Its ability to act as an antagonist allows researchers to evaluate the efficacy of new drugs against established compounds.
Mechanism of Action
Spiperone-d5 exerts its effects primarily by binding to dopamine and serotonin receptors, acting as an antagonist. This means it blocks the action of these neurotransmitters at their respective receptors. The molecular targets include dopamine receptors (D1, D2, D3, D4, and D5) and serotonin receptors (5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C, and others) . By blocking these receptors, this compound can modulate neurotransmitter activity, leading to various physiological and pharmacological effects .
Comparison with Similar Compounds
Spiperone-d5 is similar to other butyrophenone antipsychotic agents, such as Haloperidol and Droperidol. its deuterium labeling makes it unique, as it allows for more precise studies in research settings. Similar compounds include:
Haloperidol: Another butyrophenone antipsychotic used to treat schizophrenia and other psychiatric disorders.
Droperidol: Used primarily as an antiemetic and for sedation in surgical procedures.
N-Methylspiperone: A derivative of Spiperone used in positron emission tomography studies to investigate dopamine and serotonin systems.
This compound’s unique properties, such as its deuterium labeling, make it a valuable tool in scientific research, particularly in the fields of neuroscience and pharmacology.
Properties
CAS No. |
1215666-36-6 |
---|---|
Molecular Formula |
C23H26FN3O2 |
Molecular Weight |
400.509 |
IUPAC Name |
8-[4-(4-fluorophenyl)-4-oxobutyl]-1-(2,3,4,5,6-pentadeuteriophenyl)-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C23H26FN3O2/c24-19-10-8-18(9-11-19)21(28)7-4-14-26-15-12-23(13-16-26)22(29)25-17-27(23)20-5-2-1-3-6-20/h1-3,5-6,8-11H,4,7,12-17H2,(H,25,29)/i1D,2D,3D,5D,6D |
InChI Key |
DKGZKTPJOSAWFA-XFEWCBMOSA-N |
SMILES |
C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(=O)C4=CC=C(C=C4)F |
Synonyms |
8-[4-(4-Fluprophenyl)-4-oxobutyl]-1-(phenyl-d5)-1,3,8-triazaspiro[4,5]decan-4-one; _x000B_4-(Phenyl-d5)-8-[3-(4-fluorobenzoyl)propyl]-1-oxo-2,4,8-triazaspiro[4,5]decane; Spiropitan-d5; Spiroperidol-d5; Spiroperidone-d5 |
Origin of Product |
United States |
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